2-Formyl-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-Formyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that contains both a benzene ring and a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1-benzothiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a two-step method has been proposed where arylacetic acid esters are condensed with methyl esters of dithiocarboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-Formyl-1-benzothiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Formyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-3-carboxylic acid: Lacks the formyl group, which reduces its reactivity and potential biological activity.
2-Formyl-1-benzothiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
3-Carboxy-1-benzothiophene: Similar structure but different functional groups, leading to varied chemical and biological properties.
Uniqueness
2-Formyl-1-benzothiophene-3-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H6O3S |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-formyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13) |
InChI Key |
DASXWHWUNRCBGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)C(=O)O |
Origin of Product |
United States |
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